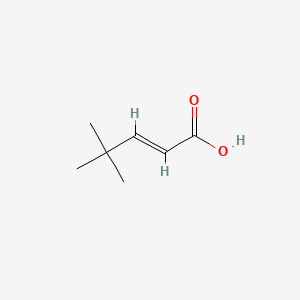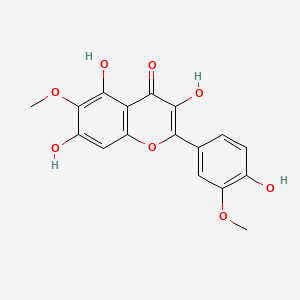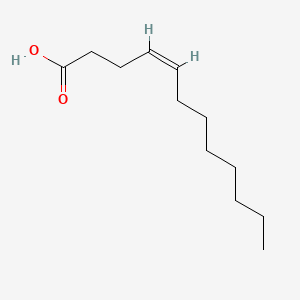
cis-4-Dodecenoic acid
Vue d'ensemble
Description
Cis-4-Dodecenoic acid is a type of fatty acid . It has a molecular formula of C12H22O2 . It is also known as cis-4-Decenoic acid .
Molecular Structure Analysis
The molecular structure of cis-4-Dodecenoic acid consists of a chain of 12 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms . The exact structure can be found in various chemical databases .
Applications De Recherche Scientifique
Antifungal Applications
Cis-2-dodecenoic acid (BDSF), a related compound to cis-4-dodecenoic acid, has been found effective in inhibiting the adherence of Candida albicans to urinary catheters, suggesting its potential as a therapeutic agent to prevent diseases caused by Candida species (Tian, Weng, Zhang, & Wang, 2013). Further, BDSF has been shown to influence virulence in Burkholderia cenocepacia, an opportunistic pathogen, by acting as an intraspecies signal that controls factors contributing to its virulence (Ryan, Mccarthy, Watt, Niehaus, & Dow, 2009).
Biochemical Applications
BDSF has been studied for its role in the efficient synthesis of fatty acids containing 1,2,3-triazole, which shows promise in antifungal drug development against Candida albicans (Fu, Wang, Zhang, Zhang, Yang, Weng, Zhao, & Wang, 2017). Also, the protective effects of BDSF in a mouse model of vaginal candidiasis have been investigated, demonstrating its ability to efficiently control the infection by inhibiting virulence factors of Candida albicans (Yang, Zhang, Hu, Weng, Zeng, & Wang, 2018).
Metabolic Studies
In metabolic studies, cis-4-dodecenoic acid and its isomers have been identified as metabolites in the urine, consistent with proposed metabolic origins involving fatty acids like oleic and linoleic acids (Jin & Tserng, 1990).
Microbial Communication
BDSF, as a quorum-sensing signal, has been shown to regulate virulence in Burkholderia cenocepacia. It acts as a cell-to-cell communication signal in the bacterial community, influencing the expression of virulence factors and energy metabolism (Deng, Boon, Eberl, & Zhang, 2009).
Synergistic Effects with Antifungals
The synergistic effects of BDSF with triazoles in treating fluconazole-resistant Candida albicans have been explored. This combination has been shown to interfere with efflux pumps, enhancing the effectiveness of antifungal treatments (Dong Liang, Ling, Xin, Zeng, Dan, Qian, Xu Hua, Guan Ming, Weng, & Wang, 2019).
Mécanisme D'action
Cis-4-Dodecenoic acid, like other similar fatty acids, may play a role in cell signaling . For instance, it has been shown that Burkholderia cenocepacia, a type of bacteria, uses both N-Acyl homoserine lactone (AHL) and cis-2-dodecenoic acid (BDSF) quorum sensing (QS) systems in the regulation of bacterial virulence .
Safety and Hazards
Propriétés
IUPAC Name |
(Z)-dodec-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h8-9H,2-7,10-11H2,1H3,(H,13,14)/b9-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCORITRBZMICMI-HJWRWDBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C\CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7089-43-2 | |
| Record name | Linderic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007089432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LINDERIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18013PJU2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





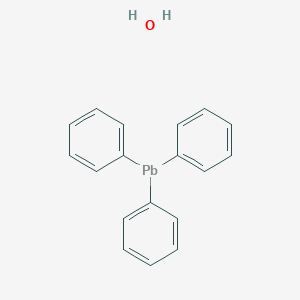
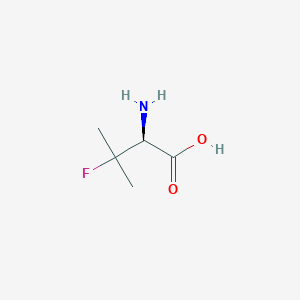


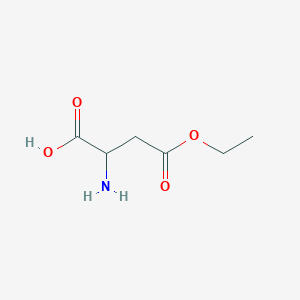
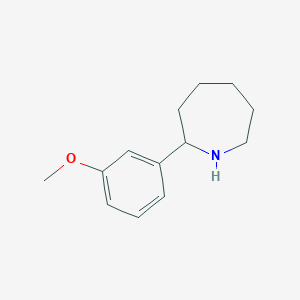
![2-[4-(Iodoacetamido)phenyl]-6-methylbenzothiazole](/img/structure/B1623631.png)
![2-Methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline](/img/structure/B1623634.png)

